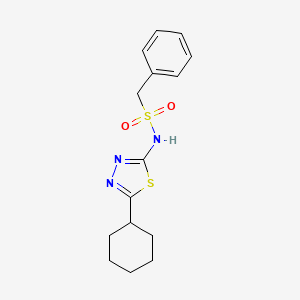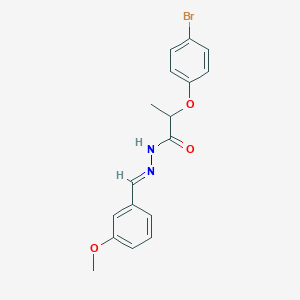![molecular formula C12H14N2O B5848629 [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a pyrrole derivative that has shown promise as a tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol has been used in a variety of scientific research applications. One of the most promising uses of this compound is in the study of GABA receptors. GABA receptors are important targets for drugs that are used to treat anxiety and other neurological disorders. This compound has been shown to selectively modulate GABA receptors, making it a useful tool for studying the function of these receptors.
Wirkmechanismus
The mechanism of action of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is not yet fully understood. However, it is believed that this compound acts as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where GABA binds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA receptors, this compound has been shown to modulate the activity of other neurotransmitter receptors, including nicotinic acetylcholine receptors and NMDA receptors. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol is its selectivity for GABA receptors. This makes it a useful tool for studying the function of these receptors without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol. One area of interest is the development of more potent analogs of this compound that could be used in experiments where higher concentrations are needed. Another area of interest is the study of the effects of this compound in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of [2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol involves the reaction of 2,5-dimethylpyrrole with pyridine-4-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain a pure sample of this compound.
Eigenschaften
IUPAC Name |
(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODFKDTAKRVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)



![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)
![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)
